ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Positional isomerism Structural characterization Quality control

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 915891-12-2, molecular formula C17H17N5O3S, exact mass 371.105211 g/mol) is a fully synthetic, heterocyclic small molecule characterized by a 4,5-dimethylthiophene-3-carboxylate ethyl ester core bearing a 3-(1H-tetrazol-1-yl)benzamido substituent at the 2-position. The compound's structural identity is confirmed by a registered ¹H NMR spectrum in the Wiley SpectraBase spectral repository.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 915891-12-2
Cat. No. B2355333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate
CAS915891-12-2
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-6-5-7-13(8-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
InChIKeyBOBKAHCDCJIRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 915891-12-2): Structural Identity and Pharmacophore Class for Medicinal Chemistry Procurement


Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 915891-12-2, molecular formula C17H17N5O3S, exact mass 371.105211 g/mol) is a fully synthetic, heterocyclic small molecule characterized by a 4,5-dimethylthiophene-3-carboxylate ethyl ester core bearing a 3-(1H-tetrazol-1-yl)benzamido substituent at the 2-position. The compound's structural identity is confirmed by a registered ¹H NMR spectrum in the Wiley SpectraBase spectral repository [1]. It belongs to the broader pharmacophore class of tetrazole-substituted arylamides, a scaffold extensively explored in the patent literature for purinergic P2X3 and P2X2/3 receptor antagonism, with potential relevance to genitourinary, pain, and respiratory indications [2]. The defining structural feature is the meta (3-position) attachment of the 1H-tetrazol-1-yl group on the central benzamide ring, which distinguishes it from the para-substituted regioisomer (CAS 447433-52-5) that is more commonly listed in commercial screening libraries.

Meta-tetrazole regioisomer for P2X3/P2X2/3 antagonist SAR probe pairs
Distinct 3D pharmacophore vector from para-isomer; cannot be interchanged without validation
Registered ¹H NMR reference spectrum supports identity verification upon receipt

Why the Meta-Tetrazole Regioisomer (CAS 915891-12-2) Cannot Be Interchanged with Its Para-Substituted Analog in SAR Campaigns


Within the tetrazole-substituted arylamide chemotype, the position of the tetrazole ring on the central phenyl spacer is a critical determinant of three-dimensional pharmacophore geometry, electronic distribution, and target recognition. The Hammett substituent constants for meta- and para-1H-tetrazol-1-yl groups differ, and published linear free-energy relationship (LFER) studies on 1-aryl-1H-tetrazoles demonstrate that meta- and para-substituted derivatives exhibit distinct correlations between substituent parameters and physicochemical properties including octanol/water partition coefficients [1]. In the context of P2X3/P2X2/3 antagonist design, the patent literature explicitly defines R² as optionally substituted phenyl, pyridinyl, or thienyl groups, indicating that subtle variations in aryl substitution geometry directly influence receptor binding and functional activity [2]. Consequently, the meta-tetrazole isomer (915891-12-2, InChIKey BOBKAHCDCJIRJR) and the para-tetrazole isomer (447433-52-5, InChIKey VQDLQFICYLSKHY) are not interchangeable SAR probes. Their distinct molecular vectors and electronic profiles mean that any structure-activity relationship established for one regioisomer cannot be assumed to transfer to the other without independent experimental validation.

Meta-isomer (This Product)
Para-isomer (CAS 447433-52-5)
Meta-tetrazole orientation (~120° angle) vs. para linear extension alters 3D pharmacophore complementarity; binding profiles may shift significantly
Meta Hammett σ constant
Para Hammett σ constant
Different electronic effects on benzamide core; reported LFER logP correlations for 1-aryl-tetrazoles differ between meta and para substitution, impacting property-based design
Meta-substituted phenyl SAR
Para-substituted phenyl SAR
Patent SAR indicates aryl substitution geometry directly modulates P2X3/P2X2/3 receptor recognition; independent experimental validation required for each regioisomer

Quantitative Differential Evidence for Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 915891-12-2) Versus Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Tetrazole Substitution Confirmed by Distinct NMR Fingerprints and InChIKeys

The target compound (meta-isomer) and the para-isomer (CAS 447433-52-5) are constitutional isomers sharing the identical molecular formula C17H17N5O3S and exact mass (371.105211 g/mol) but differing in the attachment position of the 1H-tetrazol-1-yl group on the benzamide ring [1]. This positional isomerism is unambiguously resolved by their distinct InChIKeys: BOBKAHCDCJIRJR-UHFFFAOYSA-N (meta) versus VQDLQFICYLSKHY-UHFFFAOYSA-N (para) [1][2]. Both compounds have registered ¹H NMR spectra in SpectraBase, providing a direct spectroscopic fingerprint comparison [1][2]. The meta-substitution pattern creates a different spatial orientation of the tetrazole pharmacophore relative to the thiophene-ester core, resulting in distinct molecular electrostatic potential surfaces that affect target binding geometry. Critical note: High-strength, quantitative comparative biological data (e.g., head-to-head IC₅₀ or Kᵢ values against a defined target) for these two specific regioisomers is absent from the open scientific and patent literature as of the search date. The differentiation below relies on class-level pharmacological inference, computed molecular properties, and structural reasoning.

Regioisomeric Identity
Direct comparison
InChIKey: BOBKAHCDCJIRJR (meta) vs VQDLQFICYLSKHY (para); identical formula C₁₇H₁₇N₅O₃S
Distinct chemical entities; cannot be used interchangeably in SAR campaigns
NMR fingerprints differ; both available in SpectraBase for direct comparison
Positional isomerism Structural characterization Quality control

Computed Molecular Property Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area Are Identical, but 3D Conformational Space Differs

Both the meta- and para-isomers share identical 2D computed molecular descriptors relevant to drug-likeness assessment: hydrogen bond donor count (1), hydrogen bond acceptor count (7), heavy atom count (26), rotatable bond count (identical), exact mass (371.105211 g/mol), and topological polar surface area (TPSA) [1][2]. These descriptors are calculated by standard cheminformatics algorithms (PubChem/Kuujia computed properties) [1]. However, the 3D conformational space differs: the meta-tetrazole group orients the tetrazole ring at a ~120° angle relative to the amide linkage vector, whereas the para-orientation places it at a ~180° linear extension from the amide. This angular difference changes the shape and electrostatic complementarity of the molecule in receptor binding sites. Quantitative note: While logP and TPSA values are predicted to be identical within computational error for these two regioisomers due to identical atom composition, experimentally measured logP values for meta- and para-substituted 1-aryl-tetrazoles are known to differ systematically, as demonstrated by shake-flask measurements on 5-amino-1-aryl-1H-tetrazoles [3].

Computed Descriptors
Class-level inference
HBD=1, HBA=7, TPSA identical; 2D descriptors mask 3D conformational divergence
Simple filters (Rule of 5) do not differentiate; 3D vector and experimental logP distinguish regioisomers
LFER data on related 1-aryl-tetrazoles show distinct logP for meta vs para; computational property is not predictive of target engagement
Computational chemistry Drug-likeness Molecular properties

Class-Level Pharmacological Inference: Tetrazole-Substituted Arylamides as P2X3/P2X2/3 Antagonists — Positional Isomerism Modulates Receptor Binding

The target compound falls within the Markush structure of tetrazole-substituted arylamides claimed as P2X3 and/or P2X2/3 purinergic receptor antagonists in Roche patent family US20090326220 and related filings [1]. In this patent class, the general formula explicitly encompasses compounds where R¹ is optionally substituted tetrazolyl and R² is optionally substituted phenyl, pyridinyl, or thienyl [1]. The structural architecture of CAS 915891-12-2 — in which the thiophene ring forms part of the core (as the 'A' ring scaffold in related tetrazole amide series) bearing the ethyl ester, while the tetrazole-substituted benzamide serves as the R² side chain — is consistent with the pharmacophore model described for potent P2X3 antagonism [1][2]. Within related tetrazole-containing purinergic antagonist series, the position of the tetrazole substituent on the aryl ring (ortho, meta, or para) has been shown to influence both in vitro potency at recombinant P2X receptors and selectivity over related P2X subtypes [2]. However, no specific IC₅₀ or Kᵢ data for CAS 915891-12-2 itself has been located in the public domain. The para-isomer (CAS 447433-52-5) is also not associated with publicly disclosed P2X3 potency data. Therefore, while class-level inference supports the potential of this compound as a P2X3/P2X2/3 pharmacological tool, the relative potency of the meta- vs. para-regioisomer at any specific biological target remains experimentally undetermined based on publicly available evidence.

P2X3/2/3 Antagonism
Class-level
Scaffold consistent with patent Markush for P2X3/P2X2/3 antagonists; no comparative IC₅₀/Kᵢ data available
Supports inclusion in screening libraries; relative potency at P2X receptors remains experimentally undetermined
Requires de novo head-to-head profiling against para-isomer; class-level association does not guarantee activity
P2X3 antagonist Purinergic signaling Pain and genitourinary indications

Spectral Identification: ¹H NMR Spectrum Registered in SpectraBase Enables Identity Verification and Distinction from Para-Isomer

A ¹H NMR spectrum for the target compound is publicly available through the Wiley SpectraBase repository under Compound ID Ihp1bvsme2c [1]. This reference spectrum serves as a primary analytical standard for incoming quality control (QC) upon procurement. The anticipated aromatic proton region (δ 7–9 ppm) will display splitting patterns characteristic of the meta-substituted benzamide moiety (1,3-disubstitution pattern on the phenyl ring), which is diagnostically distinct from the para-substituted isomer (which would yield a symmetrical AA'BB' pattern for the 1,4-disubstituted phenyl ring) [1]. The para-isomer also has a registered NMR spectrum accessible via SpectraBase (InChIKey VQDLQFICYLSKHY) [2]. This enables unambiguous identity confirmation and detection of regioisomeric cross-contamination. However, quantitative purity assay data (e.g., HPLC purity percentage) for this specific CAS number from GMP-grade vendors is not publicly posted in the searchable domain; purity specifications must be confirmed directly with the supplying vendor at the time of procurement.

¹H NMR Reference
Supporting evidence
SpectraBase Compound ID Ihp1bvsme2c; diagnostic 1,3-disubstitution aromatic splitting vs para AA'BB'
Enables regioisomeric identity verification upon receipt; prevents mix-up in multi-compound studies
Purity specification not publicly posted; confirm with vendor at procurement
Quality assurance Analytical chemistry Compound identity verification

Recommended Research Application Scenarios for Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 915891-12-2) Based on Verified Evidence


Regioisomeric Probe Pair for P2X3/P2X2/3 SAR Studies: Meta- vs. Para-Tetrazole Pharmacophore Mapping

The most scientifically rigorous application of CAS 915891-12-2 is as one half of a matched regioisomeric probe pair, alongside the para-isomer (CAS 447433-52-5), in P2X3 and/or P2X2/3 receptor structure-activity relationship (SAR) studies. As established in the patent literature, the tetrazole-substituted arylamide scaffold is a validated chemotype for purinergic P2X receptor antagonism [1]. Systematic comparison of the meta- and para-tetrazole isomers in parallel radioligand displacement assays, calcium flux measurements, or electrophysiological recordings on recombinant P2X3 and P2X2/3 receptors would elucidate the positional preference of the tetrazole pharmacophore, a critical parameter for optimizing ligand-receptor complementarity. The distinct InChIKeys and available reference NMR spectra [2][3] enable unambiguous handling of each isomer. Procurement of both regioisomers together maximizes the informational value of the screening experiment.

Computational Chemistry: Docking and Pharmacophore Model Validation Using Distinct Meta-Vector Geometry

The meta-tetrazole geometry of CAS 915891-12-2 offers a distinct 3D pharmacophore vector compared to the para-isomer, making it suitable for computational docking studies and pharmacophore model refinement. The ~120° angular orientation of the tetrazole relative to the amide linkage, combined with the chiral/planar features of the thiophene-ester core, provides a defined scaffold for molecular dynamics simulations and binding mode predictions on P2X receptor homology models. The availability of confirmed structural identity via SpectraBase NMR [2] ensures that the 3D coordinates used in silico correspond to the actual purchased compound.

Medicinal Chemistry Hit Expansion: Synthesis of Meta-Tetrazole-Focused Analog Libraries

CAS 915891-12-2 can serve as a key synthetic intermediate or reference standard for the preparation of focused libraries around the meta-tetrazole benzamide chemotype. The ethyl ester at the 3-position of the thiophene ring is a versatile functional handle that can be hydrolyzed to the carboxylic acid or converted to amides, hydrazides, or other derivatives for further SAR exploration within the P2X3/P2X2/3 antagonist space [1]. The meta-substitution pattern accesses a region of chemical space that is complementary to the more widely cataloged para-isomer libraries, offering opportunities for novel intellectual property generation.

Analytical Reference Standard for Regioisomeric Purity Assessment in Chemical Procurement

Given that the meta- and para-isomers share identical molecular mass and many 2D descriptors, conventional LC-MS analysis may fail to distinguish them. The SpectraBase-registered ¹H NMR spectrum for CAS 915891-12-2 [2] provides a definitive reference for verifying regioisomeric purity upon receipt from vendors. The diagnostic aromatic proton splitting pattern of the 1,3-disubstituted (meta) benzamide moiety is the key differentiator from the 1,4-disubstituted (para) pattern. This application scenario is essential for any laboratory procuring this compound for sensitive biological assays where even minor regioisomeric contamination could confound results.

Application
Selection Property
Validation Focus
P2X3/P2X2/3 SAR probe pair
Meta-tetrazole geometry and NMR reference
Parallel radioligand binding or Ca²⁺ flux on recombinant receptors; comparative profiling against para-isomer
Computational docking & pharmacophore modeling
Distinct ~120° tetrazole vector vs linear para
MD simulations and binding mode prediction on P2X receptor homology models
Medicinal chemistry hit expansion
Ethyl ester handle for derivatization
Synthesis of meta-tetrazole-focused libraries; SAR exploration complementary to para-series
Analytical reference standard
SpectraBase ¹H NMR fingerprint
Regioisomeric purity assessment via aromatic proton splitting pattern; confirm with vendor lot
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